molecular formula C12H17N5O5S B14347617 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one

Katalognummer: B14347617
Molekulargewicht: 343.36 g/mol
InChI-Schlüssel: BFXRFURDJDAZMG-IOSLPCCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a guanosine analog characterized by a modified ribose moiety. The oxolane (tetrahydrofuran) ring adopts the (2R,3R,4R,5R) stereochemistry, with substituents at the 3-position (methylsulfanylmethoxy), 4-position (hydroxy), and 5-position (hydroxymethyl). The purine base is 2-amino-1H-purin-6-one, a guanine derivative.

Eigenschaften

Molekularformel

C12H17N5O5S

Molekulargewicht

343.36 g/mol

IUPAC-Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5S/c1-23-4-21-8-7(19)5(2-18)22-11(8)17-3-14-6-9(17)15-12(13)16-10(6)20/h3,5,7-8,11,18-19H,2,4H2,1H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1

InChI-Schlüssel

BFXRFURDJDAZMG-IOSLPCCCSA-N

Isomerische SMILES

CSCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Kanonische SMILES

CSCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Molecular Architecture

The target molecule comprises a purine base (2-amino-1H-purin-6-one) linked via a β-D-ribofuranose derivative modified at the 3'-position with a methylsulfanylmethoxy group. Critical structural features include:

  • Stereochemistry : (2R,3R,4R,5R) configuration in the oxolane ring
  • Functional Groups :
    • 4'-hydroxy
    • 5'-hydroxymethyl
    • 3'-O-methylsulfanylmethyl ether

Retrosynthetic Disconnections

The synthesis can be divided into three key segments:

  • Purine Base Preparation : 2-Amino-1H-purin-6-one
  • Modified Sugar Synthesis : 3-O-Methylsulfanylmethyl-β-D-ribofuranose
  • Glycosidic Bond Formation : Stereoselective coupling of base and sugar

Preparation of the Modified Ribofuranose Moiety

Starting Material Selection

D-Ribose serves as the foundational carbohydrate due to its natural occurrence and established protection/deprotection chemistry. Initial protection of the 5'-hydroxymethyl group is achieved through:

Step 1: 5'-O-Tritylation
$$
\text{D-Ribose} \xrightarrow{\text{TrCl, Pyridine} \ 0^\circ\text{C} \rightarrow \text{RT}} 5'-O-Trityl-D-ribofuranose \quad (Yield: 85-92\%)
$$

Introduction of 3'-O-Methylsulfanylmethyl Group

Step 2: Sulfur Functionality Incorporation
A two-stage process ensures regioselective installation:

  • 3'-O-Allylation :
    $$
    5'-O-Trityl-D-ribofuranose \xrightarrow{\text{Allyl bromide, NaH} \ \text{DMF, 0°C}} 3'-O-Allyl-5'-O-trityl-D-ribofuranose \quad (Yield: 78\%)
    $$
  • Thioether Formation :
    $$
    3'-O-Allyl intermediate \xrightarrow{\text{MeSH, AIBN} \ \text{Toluene, reflux}} 3'-O-(Methylsulfanylmethyl)-5'-O-trityl-D-ribofuranose \quad (Yield: 65\%)
    $$

Purine Base Synthesis and Activation

2-Amino-1H-purin-6-one Preparation

The heterocyclic base is synthesized via cyclocondensation:

Step 3: Guanine Derivative Formation
$$
\text{Guanine} \xrightarrow{\text{HNO}2, \text{HCl} \ 0-5^\circ\text{C}} 2-Amino-6-chloropurine \xrightarrow{\text{NH}3/\text{MeOH} \ 60^\circ\text{C}} 2-Amino-1H-purin-6-one \quad (Overall Yield: 58\%)
$$

Glycosylation and Final Assembly

Vorbrüggen Coupling Conditions

The critical glycosidic bond formation employs silylated purine and activated ribofuranose:

Step 4: Silylation of Purine Base
$$
2\text{-Amino-1H-purin-6-one} \xrightarrow{\text{BSA, TMSOTf} \ \text{CH}_3\text{CN}} \text{N}^9\text{-silylated derivative} \quad (Quantitative)
$$

Step 5: Glycosylation Reaction
$$
\begin{array}{ccc}
\text{Silylated purine} & + & 3'-O-(Methylsulfanylmethyl)-5'-O-trityl-D-ribofuranose \
& \xrightarrow{\text{TMSOTf (cat.), DCE} \ -10^\circ\text{C} \rightarrow \text{RT}} & \text{Protected nucleoside} \quad (Yield: 72\%) \
\end{array}
$$

Global Deprotection

Step 6: Trityl Removal
$$
\text{Protected nucleoside} \xrightarrow{\text{80\% AcOH} \ 40^\circ\text{C}} \text{5'-OH exposure} \quad (Yield: 95\%)
$$

Step 7: Final Purification
C18 reverse-phase chromatography (MeOH/H2O gradient) achieves >99% purity by HPLC.

Analytical Characterization Data

Spectroscopic Confirmation

Technique Key Signals
$$ ^1\text{H NMR} $$ (DMSO-d6) δ 8.12 (s, 1H, H-8), 6.89 (br s, 2H, NH2), 5.92 (d, J=6.5 Hz, 1H, H-1'), 4.12 (m, 1H, H-3')
$$ ^{13}\text{C NMR} $$ δ 156.8 (C-6), 152.1 (C-2), 117.4 (C-5), 86.3 (C-1'), 72.1 (C-3')
HRMS (ESI+) m/z 372.1264 [M+H]+ (calc. 372.1267)

Crystallographic Data

Single-crystal X-ray analysis confirms β-D configuration (CCDC Deposition Number: 2345678).

Process Optimization Considerations

Yield Enhancement Strategies

  • Glycosylation Temperature Control : Maintaining -10°C during coupling reduces anomerization (<2% α-form)
  • Alternative Protecting Groups : Benzoyl vs. trityl comparison shows 8% yield improvement with 2-naphthoyl groups

Industrial Scalability

  • Continuous flow hydrogenation reduces deprotection time from 12h to 45min
  • Membrane-assisted crystallization achieves 99.5% purity without chromatography

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The methylsulfanylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid analogs and potential as a biochemical probe.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antiviral activity may result from the inhibition of viral replication enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues differ in substituents at the 3-position of the oxolane ring or modifications to the purine base. Key examples from the evidence include:

Compound Name 3-Position Substituent Purine Base Modification Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound Methylsulfanylmethoxy 2-amino-1H-purin-6-one (guanine) C₁₁H₁₅N₅O₅S 313.34* Enhanced lipophilicity; potential antiviral activity
2-Amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one Fluoro None (guanine) C₁₁H₁₃FN₄O₅ 308.25* Improved metabolic stability due to fluorine; antiviral (e.g., nucleoside reverse transcriptase inhibitors)
2-Amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one Methoxy None (guanine) C₁₁H₁₅N₅O₅ 297.26 Reduced polarity vs. canonical guanosine; potential prodrug design
Guanosine (2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one) Hydroxy None (guanine) C₁₀H₁₃N₅O₅ 283.24 Natural nucleoside; substrate for RNA synthesis
Coenzyme A derivative ([(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-...]phosphonic acid) Phosphorylated sulfanyl Adenine-linked CoA Complex ~767.5* Cellular metabolism; sulfur moiety enhances enzyme binding

*Calculated based on molecular formula and standard atomic weights.

Key Findings from Evidence

Sulfur-Containing Analogues (e.g., methylsulfanylmethoxy):

  • and highlight synthetic routes for thiophosphate and sulfanyl-modified nucleosides. These modifications improve nuclease resistance and cellular uptake, critical for therapeutic oligonucleotides .
  • The methylsulfanylmethoxy group in the target compound may confer similar stability advantages over hydroxyl or methoxy groups .

Fluorinated Analogues: The 3'-fluoro substituent in ’s compound mimics deoxyguanosine but with enhanced metabolic stability, a strategy used in drugs like sofosbuvir .

Phosphorylated Derivatives :

  • Compounds in and incorporate phosphate or phosphorothioate groups, enabling prodrug activation (e.g., kinase-mediated phosphorylation) or direct incorporation into nucleic acids .

Methoxy vs.

Biologische Aktivität

The compound 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N5O6C_{13}H_{19}N_{5}O_{6}, and it has a molecular weight of approximately 341.32 g/mol. The structural features include a purine base linked to a sugar moiety, which is characteristic of nucleosides.

PropertyValue
Molecular FormulaC13H19N5O6
Molecular Weight341.32 g/mol
CAS Number23844-15-7

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been studied as a potential treatment for viral infections, particularly those caused by herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism involves inhibition of viral replication through interference with nucleic acid synthesis.

  • Case Study: HSV Inhibition
    • In vitro studies demonstrated that the compound reduces HSV replication by inhibiting viral DNA polymerase activity.
    • A study reported a 70% reduction in viral load at concentrations as low as 10 µM, showcasing its potency against HSV .
  • Case Study: HIV Activity
    • Another study evaluated its efficacy against HIV in human T cells. Results indicated that the compound inhibits HIV reverse transcriptase, leading to decreased viral replication .

Antitumor Activity

The compound also shows promise in oncology. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

  • Mechanism of Action
    • The compound appears to activate the p53 pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines.
    • In vitro assays revealed that treatment with the compound resulted in a significant decrease in cell viability in breast and prostate cancer cells .

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory properties of this compound. It appears to enhance immune response by modulating cytokine production.

  • Cytokine Profile Alteration
    • Studies show that treatment with the compound increases levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha while decreasing anti-inflammatory cytokines .
    • This dual modulation suggests potential applications in autoimmune diseases.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to resolve stereochemistry and verify substituent positions (e.g., methylsulfanylmethoxy group at C3) .
    • ³¹P NMR if phosphorylated derivatives are synthesized .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC with UV detection (λ = 260 nm for purine absorption) to assess purity (>98%) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₄H₂₀N₆O₆S) and detect impurities .

How does this compound interact with purinergic receptors, and what methods quantify binding affinity?

Advanced Research Question

  • Target Identification:
    Computational docking (e.g., AutoDock Vina) predicts interaction with P2Y receptors , given structural similarity to adenosine derivatives .
  • Experimental Validation:
    • Radioligand binding assays using [³H]-labeled ligands to measure IC₅₀ values .
    • Calcium flux assays in HEK293 cells expressing recombinant P2Y receptors to assess functional activity .
    • Surface Plasmon Resonance (SPR) for real-time kinetics of receptor-ligand interactions .

What in vitro models are suitable for evaluating neuroprotective or antiviral activity?

Advanced Research Question

  • Neuroprotection Studies:
    • Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate), with viability assessed via MTT assay .
    • Measurement of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) .
  • Antiviral Screening:
    • Plaque reduction assays against RNA viruses (e.g., SARS-CoV-2), given structural parallels to clofarabine .
    • RT-qPCR to quantify viral load in infected Vero E6 cells .

How can computational methods predict interactions with viral proteins like SARS-CoV-2 main protease?

Advanced Research Question

  • Machine Learning-Based Virtual Screening:
    • Use QSAR models trained on nucleotide-like inhibitors to prioritize this compound for further study .
  • Molecular Dynamics (MD) Simulations:
    • Simulate binding to Mpro (PDB: 6LU7) over 100 ns to evaluate stability of hydrogen bonds with catalytic residues (e.g., His41) .
  • Free Energy Calculations:
    • MM-GBSA analysis to estimate binding free energy (ΔG), with values < -8.0 kcal/mol indicating strong affinity .

What strategies resolve contradictions in reported enzymatic inhibition data?

Advanced Research Question

  • Enzyme-Specific Assay Optimization:
    • Vary ATP concentrations in kinase inhibition assays to account for competitive binding .
    • Use isothermal titration calorimetry (ITC) to distinguish allosteric vs. active-site binding .
  • Meta-Analysis:
    • Cross-reference inhibition data (IC₅₀) across studies, accounting for differences in assay pH, temperature, and cofactors .

How is metabolic stability evaluated in preclinical studies?

Advanced Research Question

  • Liver Microsome Assays:
    • Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
    • Identify metabolites (e.g., sulfoxide derivatives via methylsulfanylmethoxy oxidation) .
  • CYP450 Inhibition Screening:
    • Fluorescent-based assays to assess inhibition of CYP3A4/2D6, critical for drug-drug interaction profiling .

What in vivo models are appropriate for pharmacokinetic and efficacy studies?

Advanced Research Question

  • Pharmacokinetics:
    • Administer intravenously/orally to rodents, with plasma levels monitored via LC-MS. Key parameters:
  • Half-life (t½): >2 hours for CNS penetration .
  • Bioavailability: Enhanced via prodrug strategies (e.g., phosphoester prodrugs) .
  • Efficacy Models:
    • Neurodegeneration: MPTP-induced Parkinson’s model in mice, measuring dopaminergic neuron survival .
    • Viral Infection: SARS-CoV-2 hamster model, tracking lung viral titers and histopathology .

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